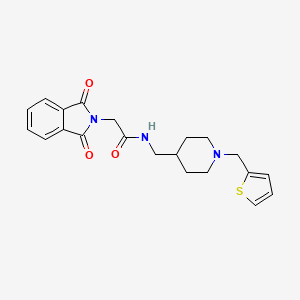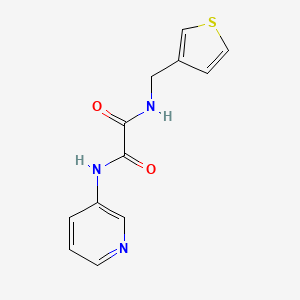![molecular formula C12H14ClN B2604755 3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287334-63-6](/img/structure/B2604755.png)
3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine is a compound that features a unique bicyclic structure. This compound is part of a class of chemicals known for their rigid, well-defined frameworks, which are highly desirable in medicinal chemistry due to their potential pharmacological benefits. The bicyclo[1.1.1]pentane skeleton provides a stable, sp3-rich structure that can be functionalized for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine typically involves the conversion of readily available bicyclo[1.1.1]pentan-1-amine substructures. One reported method includes the use of imine photochemistry to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton, followed by hydrolysis of the imine products to yield complex, sp3-rich primary amine building blocks .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of efficient synthetic protocols to produce the desired bicyclic amine derivatives. The development of metal-free homolytic aromatic alkylation of benzene has also been explored as a versatile approach to synthesize such compounds .
化学反応の分析
Types of Reactions
3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
Biology: Its unique structure allows for the exploration of new biological pathways and interactions.
Medicine: The compound’s stability and functionalizability make it a potential candidate for drug development.
Industry: It can be used in the production of materials with specific chemical properties, such as polymers and resins
作用機序
The mechanism by which 3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine exerts its effects involves its interaction with molecular targets and pathways. The rigid bicyclic structure allows for specific binding interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the functional groups attached to the bicyclic core and the specific biological context.
類似化合物との比較
Similar Compounds
- 3-Phenylbicyclo[1.1.1]pentan-1-amine
- 3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine stands out due to its specific substitution pattern, which provides unique chemical and biological properties. The presence of the chloro and methyl groups on the phenyl ring can influence the compound’s reactivity and interactions, making it a valuable scaffold for further functionalization and application in various fields .
特性
IUPAC Name |
3-(3-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN/c1-8-2-3-9(4-10(8)13)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAQISHDMBZHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC(C2)(C3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2604676.png)

![6-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-5-nitrophenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2604679.png)

![6,8-dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one](/img/structure/B2604681.png)

![2-{[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2604685.png)



![2-(3,4-dimethoxyphenyl)-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2604691.png)

![3-(furan-2-yl)-6-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B2604695.png)
